molecular formula C6H5F2NO B068543 6-(Difluoromethyl)pyridin-2(1H)-one CAS No. 195044-11-2

6-(Difluoromethyl)pyridin-2(1H)-one

Cat. No. B068543
M. Wt: 145.11 g/mol
InChI Key: CGBTVHQLSYVUIR-UHFFFAOYSA-N
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Description

“6-(Difluoromethyl)pyridin-2(1H)-one” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of pyrimidinamine, which is considered a promising agricultural compound due to its outstanding activity and unique mode of action .


Synthesis Analysis

The synthesis of “6-(Difluoromethyl)pyridin-2(1H)-one” involves a series of pyrimidinamine derivatives that were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of “6-(Difluoromethyl)pyridin-2(1H)-one” is characterized by a pyridine ring substituted with a difluoromethyl group . The exact structure and properties can be determined using various spectroscopic techniques .


Chemical Reactions Analysis

The chemical reactions involving “6-(Difluoromethyl)pyridin-2(1H)-one” are part of the synthesis process. The compound is part of a series of pyrimidinamine derivatives that were designed and synthesized using pyrimidifen as a template .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Difluoromethyl)pyridin-2(1H)-one” can be determined using various techniques. Information like chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, and physical properties can be obtained .

Safety And Hazards

The safety data sheet for similar compounds suggests that they are highly flammable and harmful if swallowed or in contact with skin . They can also cause severe skin burns and eye damage . It’s important to handle these compounds with appropriate safety measures .

Future Directions

The future directions for the research on “6-(Difluoromethyl)pyridin-2(1H)-one” could involve exploring its potential applications in the field of medicinal chemistry and agriculture . Further studies could also focus on improving the synthesis process and understanding the mechanism of action .

properties

IUPAC Name

6-(difluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)4-2-1-3-5(10)9-4/h1-3,6H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBTVHQLSYVUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Difluoromethyl)pyridin-2(1H)-one

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butoxy-6-difluoromethylpyridine (4.3 g) in dichloromethane (25 ml) trifluoroacetic acid (2 ml) was added. The reaction was stirred for 16 hours and then concentrated. The residue was diluted with water and neutralised with sodium bicarbonate. The solid formed was extracted into ethyl acetate, dried and concentrated to give 6-difluoromethylpyrid-2-one (3.2 g, 72% yield) as a white solid; 1H NMR (270 MHz): δ 6.31, 6.53, 6.75 (1H,t), 6.56(1H,m), 6.75(1H,m), 7.52(1H,m), 12.5(1H,brs) ppm.
Name
2-tert-butoxy-6-difluoromethylpyridine
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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